molecular formula C13H12O3S B8613395 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid CAS No. 1140461-96-6

3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid

Cat. No. B8613395
M. Wt: 248.30 g/mol
InChI Key: SXNAHQSDVHVART-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

The title compound was prepared following procedure described for Intermediate 5, step 2, but starting from methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate (2.30 g; 8.77 mmol; 1 eq.), affording the title compound as a brown solid (1.81 g, 83%). 1H NMR: (DMSO-d6, 300 MHz) δ 13.05 (s, 1H), 7.62-7.59 (m, 2H), 7.40-7.39 (d, J=3.23 Hz, 1H), 7.32-7.29 (d, J=7.48 Hz, 1H), 7.25-7.23 (m, 1H), 3.82 (s, 3H), 2.99 (s, 3H). LC/MS (Method A): 248.8 (M+H)+; 246.9 (M−H)−. HPLC (Method A) Rt 3.99 min (Purity: 97.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CC1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C(F)(F)F.[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:30]=[CH:31][C:32]=1[C:33]1[C:37]([CH3:38])=[CH:36][S:35][CH:34]=1)[C:26]([O:28]C)=[O:27]>>[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:30]=[CH:31][C:32]=1[C:33]1[C:37]([CH3:38])=[CH:36][S:35][CH:34]=1)[C:26]([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate
Quantity
2.3 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1C1=CSC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared following procedure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1C1=CSC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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